N-(2-ethoxyphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
Description
N-(2-Ethoxyphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound featuring a fused thieno-triazolopyrimidine core. Its structure includes a tosyl (p-toluenesulfonyl) group at position 3 and a 2-ethoxyphenylamine moiety at position 5. The tosyl group enhances electron-withdrawing properties, while the 2-ethoxyphenyl substituent contributes to lipophilicity and steric bulk, influencing solubility and target interactions .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-10-(4-methylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3S2/c1-3-30-18-7-5-4-6-16(18)23-20-19-17(12-13-31-19)27-21(24-20)22(25-26-27)32(28,29)15-10-8-14(2)9-11-15/h4-13H,3H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHNYFXXKKDKJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Urea Transporter B (UT-B) . UT-B is a protein that facilitates the transport of urea across the cell membrane. It plays a crucial role in maintaining the body’s osmotic balance and the concentration of urea in the blood and urine.
Mode of Action
This compound acts as a reversible inhibitor of UT-B. It binds to an intracellular site on the UT-B protein in a urea-competitive manner. This binding prevents urea from interacting with UT-B, thereby inhibiting the transport of urea across the cell membrane.
Biochemical Pathways
The inhibition of UT-B affects the urea cycle, a series of biochemical reactions that produce urea from ammonia. This cycle plays a vital role in removing excess ammonia from the body. By inhibiting UT-B, the compound disrupts the urea cycle, leading to changes in the concentration of urea in the blood and urine.
Biological Activity
N-(2-ethoxyphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Properties:
- Molecular Weight: 312.37 g/mol
- Melting Point: Approximately 125–129 °C
- Purity: Typically >95% (HPLC)
Antimicrobial Activity
Recent studies have indicated that compounds structurally related to this compound exhibit notable antibacterial properties. For example:
- Inhibition of DNA Gyrase: Compounds in this class have shown IC50 values below 10 nM against bacterial DNA gyrase and Topoisomerase IV from E. coli .
- Broad-Spectrum Activity: The compound has demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Research into the anticancer potential of this compound has yielded promising results:
- Microtubule Stabilization: Similar triazolopyrimidine derivatives have been evaluated for their ability to stabilize microtubules, which is crucial for cell division. These compounds showed a concentration-dependent increase in acetylated tubulin levels in cellular assays .
| Compound | Activity | IC50 (µM) |
|---|---|---|
| Compound A | Microtubule Stabilization | 1.0 |
| Compound B | Microtubule Disruption | 10.0 |
The mechanism by which this compound exerts its biological effects is thought to involve:
- Enzyme Inhibition: The compound acts as an inhibitor of critical enzymes involved in bacterial DNA replication and cell division.
- Cell Cycle Arrest: By stabilizing microtubules, it may induce cell cycle arrest in cancer cells.
Case Studies
Case Study 1: Antibacterial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various triazolopyrimidine derivatives against resistant strains such as Staphylococcus aureus. The results indicated that modifications at the 5-position significantly enhanced antibacterial activity while maintaining low cytotoxicity .
Case Study 2: Anticancer Properties
In a preclinical model investigating neurodegenerative diseases, compounds similar to this compound were shown to reduce axonal dystrophy and amyloid plaque deposition in transgenic mouse models . This suggests potential applications in treating neurodegenerative conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Structural and Electronic Variations
- Sulfonyl Groups : The target compound’s tosyl group (p-toluenesulfonyl) is less electron-withdrawing than the 3-chlorobenzenesulfonyl group in E565-0891 but more so than 4-ethylbenzenesulfonyl in E565-0516. This impacts reactivity in nucleophilic substitution (SNAr) reactions and binding affinity to targets like enzymes .
- Amino Substituents: The 2-ethoxyphenylamine in the target provides moderate polarity, balancing solubility and lipophilicity.
Physicochemical Properties
- Melting Points : While the target’s melting point is unspecified, analogs like 7d–7f () exhibit high melting points (>300°C), suggesting strong crystal lattice interactions in the triazolopyrimidine core. The ethoxy group may reduce this slightly compared to polar substituents (e.g., carboxamide) .
- Solubility : The 2-ethoxyphenyl group likely enhances solubility in organic solvents compared to purely aromatic amines (e.g., benzyl). However, it remains less soluble in water than carboxamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
